4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE
Description
4-(Benzenesulfonyl)-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a furan-2-yl moiety at position 2, and a morpholine-containing propylamine side chain at position 5. The furan-2-yl group may influence aromatic stacking interactions in biological systems.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-29(25,16-6-2-1-3-7-16)20-19(28-18(22-20)17-8-4-13-27-17)21-9-5-10-23-11-14-26-15-12-23/h1-4,6-8,13,21H,5,9-12,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVSGQRNHVGNJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the furan and oxazole rings, followed by the introduction of the morpholine and phenylsulfonyl groups. Common reagents used in these reactions include furfural, morpholine, phenylsulfonyl chloride, and various catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The phenylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce oxazolidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biology, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. Research may focus on their effects on various biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound or its derivatives could be investigated for therapeutic applications. For example, they may be studied for their potential as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups may impart desirable characteristics, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE would depend on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide and Heterocyclic Moieties
Compound 1 : BENZYL-(4-(4-CHLORO-BENZENESULFONYL)-2-FURAN-2-YL-OXAZOL-5-YL)-AMINE ()
- Molecular Formula : C₂₀H₁₅ClN₂O₄S
- Key Features :
- 4-(4-Chlorobenzenesulfonyl) group instead of benzenesulfonyl.
- Benzylamine substituent instead of morpholinylpropylamine.
- Molecular Weight: 414.86 g/mol.
- The benzyl group lacks the morpholine ring’s solubilizing effects, which could reduce bioavailability .
Compound 2 : N-[5-(ETHYLSULFONYL)-2-METHOXYPHENYL]-5-[3-(2-PYRIDINYL)PHENYL]-1,3-OXAZOL-2-AMINE ()
- Molecular Formula : C₂₃H₂₁N₃O₄S
- Key Features :
- Ethylsulfonyl group instead of benzenesulfonyl.
- Pyridinylphenyl substituent instead of furan-2-yl.
- Molecular Weight: 435.50 g/mol.
- Comparison: The ethylsulfonyl group may reduce steric hindrance compared to the bulkier benzenesulfonyl group.
Morpholine-Containing Derivatives
Compound 3 : N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline ()
- Key Features :
- Morpholine ring linked to an aromatic nitrosoaniline core.
- Chlorophenyl substituent.
- Comparison :
Compound 4 : 1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-benzimidazoles ()
- Key Features :
- Benzimidazole core with morpholinylpropoxy and benzenesulfonyl groups.
- Yields: 87–89% in synthesis.
- Comparison: The benzimidazole scaffold offers planar aromaticity, contrasting with the oxazole ring’s smaller size.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine , identified by its CAS number 720673-19-8, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.44 g/mol. The structure includes a benzenesulfonyl group, a furan ring, and an oxazole moiety, which contribute to its unique reactivity and potential biological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Oxazole Ring : Cyclization of precursor compounds under acidic or basic conditions.
- Sulfonylation : Introduction of the benzenesulfonyl group using benzenesulfonyl chloride in the presence of a base.
- N-Alkylation : The morpholine moiety is introduced via N-alkylation methods.
Antimicrobial Activity
Research indicates that compounds containing furan and oxazole rings often exhibit significant antimicrobial properties. For instance, similar compounds have shown efficacy against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that derivatives with the furan moiety can inhibit bacterial growth effectively, suggesting that the compound may also possess antibacterial properties.
Anticancer Activity
The compound has been evaluated for its anticancer properties in various studies. Notably, it has been tested against several cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa). The results indicate that certain derivatives exhibit potent antiproliferative activity with IC50 values ranging from 0.33 to 7.10 μM.
| Cell Line | IC50 Value (μM) | Activity | Reference |
|---|---|---|---|
| MDA-MB-231 | 0.50 - 3.58 | Antiproliferative | |
| HeLa | 0.95 - 7.10 | Antiproliferative |
Structure-Activity Relationships (SAR)
The structure of the compound plays a crucial role in its biological activity. The presence of the benzenesulfonyl group enhances electrophilicity, while the furan and oxazole rings contribute to its interaction with biological targets. Variations in substituents on these rings can significantly alter potency and selectivity against different biological targets.
Key Findings
- Electrophilic Nature : The benzenesulfonyl group increases reactivity towards nucleophiles.
- Furan Ring Influence : The furan ring's oxidation state can affect antimicrobial activity.
- Morpholine Contribution : The morpholine moiety may enhance solubility and bioavailability.
Case Studies
In a study examining various derivatives of oxazole-based compounds, researchers found that modifications to the furan ring significantly impacted both antimicrobial and anticancer activities. Compounds with additional substituents on the furan ring demonstrated enhanced activity against resistant bacterial strains and cancer cell lines.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves sequential functionalization of the oxazole core. Key steps include:
Sulfonylation : Reacting the oxazole intermediate with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Furan incorporation : Coupling via Suzuki-Miyaura or nucleophilic aromatic substitution .
Morpholine-propylamine linkage : Use reductive amination or amide coupling with 3-(morpholin-4-yl)propan-1-amine .
- Optimization : Employ continuous flow reactors for exothermic steps to improve safety and yield. Monitor purity via HPLC and adjust solvent polarity (e.g., DMF vs. THF) to suppress side reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Core methods :
- NMR : H and C NMR to confirm regiochemistry of the oxazole ring and substituent positions .
- HRMS : High-resolution mass spectrometry for molecular formula validation .
- X-ray crystallography : Resolves ambiguities in sulfonyl and morpholine group orientations (if crystalline) .
- Supplementary techniques : IR spectroscopy for sulfonyl (S=O) stretch identification (~1350 cm) and UV-Vis for π-π* transitions in the furan-oxazole system .
Q. How can researchers assess the compound’s biological activity in preliminary studies?
- In vitro assays :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Anti-inflammatory : ELISA for TNF-α or IL-6 suppression in LPS-stimulated macrophages .
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .
Q. What structural features of this compound are hypothesized to drive its bioactivity?
- Key motifs :
- Sulfonyl group : Enhances solubility and interacts with hydrophobic pockets in target proteins .
- Furan-oxazole core : Acts as a π-rich pharmacophore for DNA intercalation or enzyme inhibition .
- Morpholine-propyl chain : Improves bioavailability via increased membrane permeability .
- SAR strategies : Synthesize analogs with modified sulfonyl substituents (e.g., methyl vs. nitro groups) to probe electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Case example : Discrepancies in IC values for antitumor activity may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) .
- Purity differences : Use orthogonal purity checks (HPLC, elemental analysis) to exclude batch-specific impurities .
Q. What computational approaches are effective for predicting this compound’s reactivity and target interactions?
- Reactivity prediction :
- DFT calculations : Model sulfonyl group electrophilicity and furan ring aromaticity to predict regioselectivity in further derivatization .
- Docking studies :
- Targets : Use AutoDock Vina to screen against kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2) .
- Validation : Compare docking poses with crystallographic data from similar oxazole-containing inhibitors .
Q. How can mechanistic studies elucidate the compound’s mode of action in neuroprotection?
- Experimental design :
In vitro models : Use SH-SY5Y neurons exposed to oxidative stress (HO or rotenone) .
Pathway analysis : Western blotting for apoptosis markers (Bcl-2, Bax) and autophagy (LC3-I/II) .
ROS detection : Fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species scavenging .
- Controls : Co-treat with known neuroprotectants (e.g., resveratrol) to benchmark efficacy .
Q. What strategies can mitigate challenges in scaling up synthesis for preclinical trials?
- Process chemistry :
- Flow chemistry : Scale sulfonylation and amidation steps in continuous flow reactors to reduce batch variability .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
